INH6

Vue d'ensemble

Description

INH6 est un puissant inhibiteur du complexe Hec1/Nek2, qui joue un rôle crucial dans la division cellulaire et l'alignement des chromosomes. Ce composé a montré un potentiel significatif pour perturber l'interaction Hec1/Nek2, conduisant à un mauvais alignement des chromosomes et à la mort cellulaire .

Applications De Recherche Scientifique

INH6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used as a tool to study the Hec1/Nek2 complex and its role in cell division.

Biology: It is employed in research to understand the mechanisms of chromosome alignment and segregation during mitosis.

Medicine: this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells by disrupting the Hec1/Nek2 interaction.

Industry: While its industrial applications are still under exploration, this compound’s role in research makes it a valuable compound for developing new therapeutic strategies

Mécanisme D'action

Target of Action

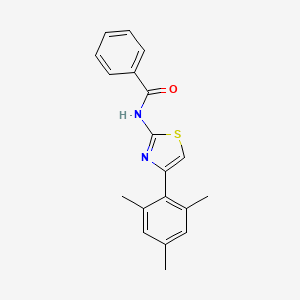

INH6, also known as N-(4-mesitylthiazol-2-yl)benzamide or N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, is a potent inhibitor of the Hec1/Nek2 complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the proper segregation of chromosomes. Overexpression of these proteins is often associated with various types of cancer .

Mode of Action

This compound selectively disrupts the interaction between Hec1 and Nek2 . This disruption leads to the inactivation of the Hec1/Nek2 function, which is mediated by protein degradation . The compound’s interaction with its targets results in changes in the mitotic pathway, leading to chromosome mis-segregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic pathway. By inhibiting the Hec1/Nek2 complex, this compound disrupts the normal process of cell division. This disruption leads to chromosome mis-segregation, a condition that can trigger cell death, particularly in cancer cells where the Hec1/Nek2 complex is often overexpressed .

Result of Action

The primary result of this compound’s action is the induction of cell death through the disruption of normal cell division. Specifically, this compound-treated cells exhibit an increased mitotic population with multipolar spindle configurations and an increased rate of chromosome misalignment . Furthermore, this compound-treated cells show progressive morphological changes characteristic of dying cells, such as membrane bubbling .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the activity and stability of a compound

Analyse Biochimique

Cellular Effects

INH6 has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves complex interactions at the molecular level. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying results depending on the dosage. These studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Méthodes De Préparation

La synthèse de INH6 implique plusieurs étapes, commençant par la formation de la structure principale par une série de réactions organiques. La voie de synthèse comprend généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée. Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais la synthèse à l'échelle du laboratoire implique un contrôle méticuleux des conditions de réaction pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

INH6 subit plusieurs types de réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, conduisant à différentes propriétés chimiques.

Substitution: this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre, modifiant son comportement chimique. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine:

Chimie: this compound est utilisé comme outil pour étudier le complexe Hec1/Nek2 et son rôle dans la division cellulaire.

Biologie: Il est utilisé dans la recherche pour comprendre les mécanismes d'alignement et de ségrégation des chromosomes pendant la mitose.

Médecine: this compound a montré un potentiel comme agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses en perturbant l'interaction Hec1/Nek2.

Industrie: Bien que ses applications industrielles soient encore en cours d'exploration, le rôle de this compound dans la recherche en fait un composé précieux pour le développement de nouvelles stratégies thérapeutiques

Mécanisme d'action

This compound exerce ses effets en ciblant spécifiquement le complexe Hec1/Nek2. Le composé se lie à la protéine Hec1, perturbant son interaction avec Nek2. Cette perturbation conduit à la dégradation du complexe Hec1/Nek2, provoquant un mauvais alignement des chromosomes et finalement la mort cellulaire. Les cibles moléculaires impliquées dans cette voie comprennent la protéine Hec1 et la kinase Nek2, qui sont toutes deux essentielles pour une bonne ségrégation des chromosomes pendant la division cellulaire .

Comparaison Avec Des Composés Similaires

INH6 est unique dans son ciblage spécifique du complexe Hec1/Nek2. Des composés similaires comprennent d'autres inhibiteurs de l'interaction Hec1/Nek2, tels que:

INH1: Un autre inhibiteur du complexe Hec1/Nek2, mais avec des propriétés chimiques et une puissance différentes.

INH2: Un composé avec des effets inhibiteurs similaires, mais variant dans son mécanisme d'action et ses effets cellulaires.

INH3: Connu pour sa gamme plus large de cibles, y compris d'autres protéines impliquées dans la division cellulaire. La particularité de this compound réside dans sa grande spécificité et sa puissance dans la perturbation de l'interaction Hec1/Nek2, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles

Propriétés

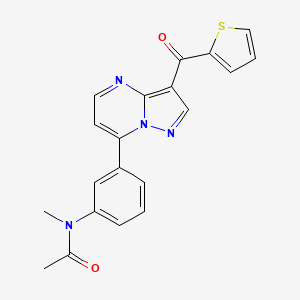

IUPAC Name |

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZLNJTXHZPHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

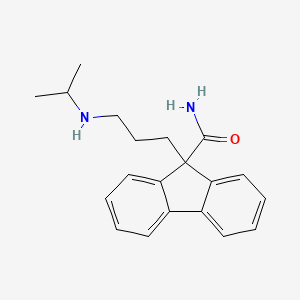

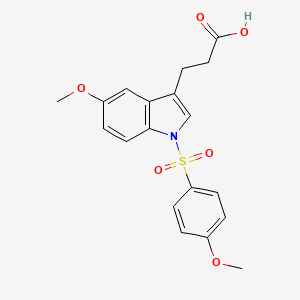

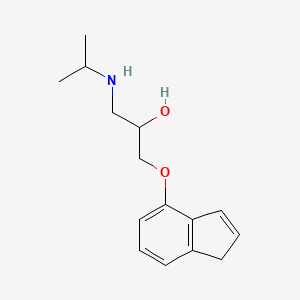

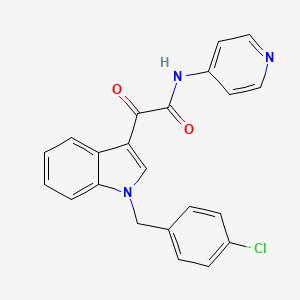

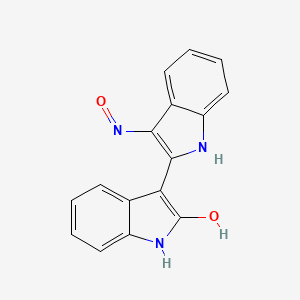

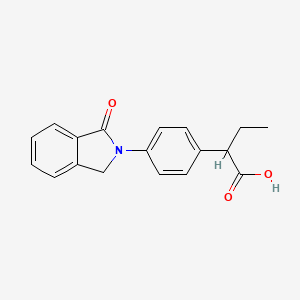

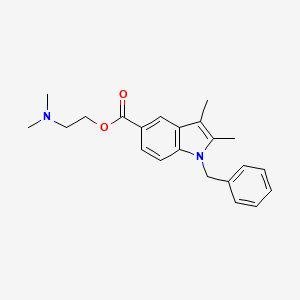

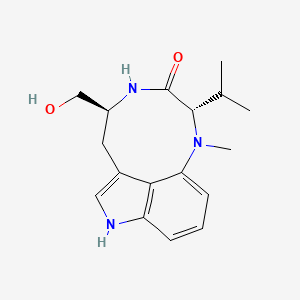

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.